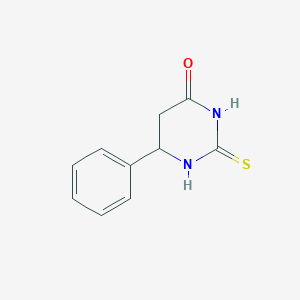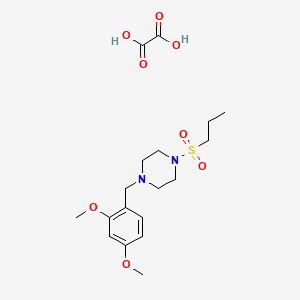
2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone
Vue d'ensemble
Description
2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone (MPTP) is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. MPTP is a pyrimidine derivative that contains a thiol group and a phenyl group, which makes it a useful molecule for various research purposes.
Mécanisme D'action
The mechanism of action of 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS), which can cause cellular damage. 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone has also been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell growth.
Biochemical and Physiological Effects:
2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects, including the inhibition of ROS production, the modulation of inflammation, and the induction of apoptosis in cancer cells. 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone has also been shown to have protective effects against oxidative stress and neurodegenerative diseases, such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone in lab experiments is its wide range of biological activities, which makes it a useful molecule for various research purposes. 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the main limitations of using 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone, including the investigation of its potential applications in drug discovery and development. 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone has been shown to have anti-tumor properties, and further research could lead to the development of new cancer therapies. Additionally, further research could focus on the development of new synthetic methods for 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone, which could improve its efficiency and reduce its toxicity.
Applications De Recherche Scientifique
2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone has been widely used in scientific research for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.
Propriétés
IUPAC Name |
6-phenyl-2-sulfanylidene-1,3-diazinan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBRFUJNQRGYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)NC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387665 | |
| Record name | 6-phenyl-2-sulfanylidene-1,3-diazinan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-sulfanylidene-1,3-diazinan-4-one | |
CAS RN |
6300-96-5 | |
| Record name | NSC44134 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-phenyl-2-sulfanylidene-1,3-diazinan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-3-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3940122.png)

![ethyl 4-[(2-{[2-(benzoylamino)benzoyl]amino}butanoyl)amino]benzoate](/img/structure/B3940138.png)


![N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3940148.png)

![4-[bis(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B3940171.png)
![2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B3940176.png)


![1-(4-ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3940191.png)
![N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide](/img/structure/B3940193.png)
![2,7,7-trimethyl-5-oxo-4-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940202.png)